molecular formula C6H6BrNS B1277950 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 1080642-17-6

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B1277950
CAS No.: 1080642-17-6
M. Wt: 204.09 g/mol
InChI Key: DMQBHCRIFUDQMJ-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 g/mol. It is characterized by a five-membered ring structure containing both sulfur and nitrogen atoms, with a bromine atom attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves the bromination of 5,6-dihydro-4H-cyclopenta[d]thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a specific temperature range.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole involves its interaction with specific molecular targets. The bromine atom and the heterocyclic ring structure allow it to participate in various chemical reactions, leading to the formation of different products. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole: Similar in structure but may have different reactivity and applications.

    2-Bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one:

Uniqueness

2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole is unique due to its specific bromine substitution and the presence of both sulfur and nitrogen in the ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis.

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQBHCRIFUDQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433125
Record name 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080642-17-6
Record name 2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole
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